
IUPAC name and CAS number for 4-Methyl-3-
penten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Methyl-3-penten-2-ol

Cat. No.: B1582873 Get Quote

An In-Depth Technical Guide to 4-Methyl-3-penten-2-ol

Chemical Identification
IUPAC Name: 4-methylpent-3-en-2-ol[1]

CAS Number: 4325-82-0[1][2][3]

This technical guide provides a comprehensive overview of 4-Methyl-3-penten-2-ol, a valuable

chemical intermediate. The information is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis.

Physicochemical Properties
The following tables summarize the key physical, chemical, and spectroscopic properties of 4-
Methyl-3-penten-2-ol.

Table 1: General and Physical Properties
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Property Value Reference

Molecular Formula C₆H₁₂O [1][4][5]

Molecular Weight 100.16 g/mol [1][4][5]

Density 0.8384 g/cm³ [6]

Boiling Point 61-63°C at 14 Torr [6]

Water Solubility
1.655 x 10⁴ mg/L at 25°C

(estimated)
[7]

Refractive Index 1.4390 at 20°C [8]

XLogP3-AA 1.4 [1]

Table 2: Computed Properties
Property Value Reference

Exact Mass 100.088815002 Da [1]

Monoisotopic Mass 100.088815002 Da [1]

Topological Polar Surface Area 20.2 Å² [1]

Heavy Atom Count 7 [1]

Complexity 70.2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 1 [1]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Methyl-3-
penten-2-ol.
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Infrared (IR) Spectroscopy: The IR spectrum is available from the NIST/EPA Gas-Phase

Infrared Database.[2] The technique used for one of the available spectra was a capillary cell

with the sample in neat form.[8]

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are

available for this compound.[1]

Synthesis Protocol
A documented method for the synthesis of 4-Methyl-3-penten-2-ol involves the reaction of

acetaldehyde with isobutylene using a solid acid catalyst. This process yields a mixture of 4-

methyl-3-en-2-pentanol and its isomer, 4-methyl-4-en-2-pentanol.[4]

Experimental Procedure
Materials and Equipment:

2000 mL autoclave (316L material) with mechanical stirring and thermostat

Toluene solution of acetaldehyde (40% mass fraction)

Toluene

HSiW-V₂O₅-SiO₂ solid acid catalyst

Isobutylene

Peristaltic pump

Filtration and rectification apparatus

Gas chromatography (GC) for analysis

Steps:

Charging the Reactor: To the 2000 mL autoclave, add 440.0 g of a 40% toluene solution of

acetaldehyde (4 mol), 800 g of toluene, and 20 g of the HSiW-V₂O₅-SiO₂ solid acid catalyst.
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[4]

Addition of Isobutylene: Slowly introduce isobutylene into the reaction system until the

pressure inside the autoclave reaches 0.60 MPa (approximately 6 mol).[4]

Reaction Conditions: Heat the autoclave to 120°C and set the stirring speed to 800 rpm.[4]

Monitoring the Reaction: Take samples every hour for analysis by gas chromatography to

monitor the conversion of acetaldehyde.[4]

Reaction Completion and Work-up: After 5 hours, when GC analysis indicates complete

conversion of acetaldehyde, terminate the reaction. Recover the excess isobutylene for use

in subsequent batches.[4]

Product Isolation: Disassemble the reactor and pump out the reaction liquid using a

peristaltic pump. Filter the liquid to recover the catalyst, which can also be reused.[4]

Purification: The filtrate is subjected to rectification to separate the toluene. The final

products are a mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol.[4]

Yield:

The total yield of the mixed pentenol isomers is 383 g (95.7%).[4]

The molar ratio of 4-methyl-3-en-2-pentanol to 4-methyl-4-en-2-pentanol is 4:1.[4]

Visualized Experimental Workflow
The following diagram illustrates the synthesis workflow described in the experimental protocol.
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Synthesis of 4-Methyl-3-penten-2-ol

Acetaldehyde (in Toluene)

2000 mL Autoclave
120°C, 800 rpm, 0.60 MPa

Isobutylene HSiW-V₂O₅-SiO₂ Catalyst

GC Analysis (5 hours)

Work-up
(Catalyst & Isobutylene Recovery)

Acetaldehyde fully converted

Rectification

Product Mixture
(Yield: 95.7%)

4-Methyl-3-penten-2-ol

Major Product (4:1 ratio)

4-Methyl-4-penten-2-ol

Minor Product

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Methyl-3-penten-2-ol.

Safety Information
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4-Methyl-3-penten-2-ol is classified under the Globally Harmonized System (GHS) as a

flammable liquid and vapor (H226).[1] Appropriate safety precautions, such as working in a

well-ventilated area and avoiding ignition sources, should be taken when handling this

compound.

Applications in Research and Development
4-Methyl-3-penten-2-ol is primarily utilized as an intermediate in organic synthesis. For

instance, it has been used in the synthesis of antimalarial 1,2,4-trioxanes through

photooxygenation and subsequent Lewis acid-catalyzed peroxyacetalization.[6] This highlights

its potential as a building block for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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